JAK2 Biochemical IC₅₀: 7-(4-Chlorophenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine vs. Representative Pyrrolo[2,3-d]pyrimidine JAK Inhibitors
This compound exhibits a JAK2 biochemical IC₅₀ of 690 nM in a radioactive filtration assay using recombinant epitope-tagged JAK2 catalytic domain (residues 808–1132) and the peptide substrate LPLDKDYYVVREPGQ [1]. The value was deposited in BindingDB (entry BDBM50069311) and cross-linked to ChEMBL (CHEMBL3403551). For context, the structurally distinct pyrrolo[2,3-d]pyrimidine clinical candidate tofacitinib (CP-690,550) achieves a JAK2 IC₅₀ of approximately 20 nM in similar enzymatic formats [2]. This ~35-fold lower potency does not disqualify the compound but instead defines its operational window: it may serve as a weaker-affinity probe where partial JAK2 engagement is desired, or as a negative-control scaffold for selectivity profiling against stronger inhibitors.
| Evidence Dimension | JAK2 enzymatic IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 690 nM |
| Comparator Or Baseline | Tofacitinib (CP-690,550) JAK2 IC₅₀ ≈ 20 nM |
| Quantified Difference | ~35-fold less potent than tofacitinib at JAK2 |
| Conditions | Recombinant epitope-tagged JAK2 (808–1132), LPLDKDYYVVREPGQ substrate, beta-counting detection |
Why This Matters
Quantified JAK2 potency enables rational selection of this compound as a moderate-affinity JAK2 ligand for mechanistic studies where full catalytic inhibition is not required.
- [1] BindingDB. BDBM50069311 (CHEMBL3403551): IC₅₀ 690 nM for JAK2. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50069311 (accessed 2025-05-10). View Source
- [2] Clark, J. D.; Flanagan, M. E.; Telliez, J.-B. J. Med. Chem. 2014, 57, 5023–5038 (tofacitinib JAK isoform IC₅₀ data). View Source
